molecular formula C9H10F3NO B11777225 3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol

3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol

Cat. No.: B11777225
M. Wt: 205.18 g/mol
InChI Key: QNZZRGALJXHGCB-UHFFFAOYSA-N
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Description

3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-(trifluoromethyl)pyridine with a suitable propanol derivative under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize the reaction conditions, reduce waste, and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-(5-(Trifluoromethyl)pyridin-2-yl)oxypropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    5-(Trifluoromethyl)pyridin-2-yl)methanol: Similar structure but with a methanol group instead of a propanol chain.

Uniqueness

3-(5-(Trifluoromethyl)pyridin-2-yl)propan-1-ol is unique due to its specific combination of the trifluoromethyl group and the propanol chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

3-[5-(trifluoromethyl)pyridin-2-yl]propan-1-ol

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-4-8(13-6-7)2-1-5-14/h3-4,6,14H,1-2,5H2

InChI Key

QNZZRGALJXHGCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CCCO

Origin of Product

United States

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